Daurismo, also known as glasdegib maleate, is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in cellular processes such as growth, differentiation, and repair. [] Glasdegib maleate has shown particular promise in preclinical and clinical research for its potential antineoplastic activity, particularly in hematological malignancies. []
Glasdegib maleate is a pharmaceutical compound primarily used in the treatment of acute myeloid leukemia. It is a salt form of glasdegib, which is a small molecule inhibitor of the Hedgehog signaling pathway. This pathway is crucial for various cellular processes, including cell differentiation and proliferation. Glasdegib maleate is specifically formulated to enhance the solubility and stability of glasdegib, making it more effective as a therapeutic agent.
Glasdegib was developed by the pharmaceutical company Pfizer and received approval from the U.S. Food and Drug Administration in 2018 for use in patients with acute myeloid leukemia who are not candidates for intensive chemotherapy. The compound is marketed under the brand name Daurismo.
Glasdegib maleate falls under the category of small molecule inhibitors and is classified as an antineoplastic agent. It acts by inhibiting the Hedgehog signaling pathway, which is often dysregulated in cancer.
The synthesis of glasdegib maleate involves several chemical reactions that transform precursor compounds into the final product. One notable method includes the reaction of glasdegib free base with maleic acid to form the maleate salt. This process can be described as follows:
The synthesis can be performed under conditions that avoid toxic reagents, making it suitable for industrial-scale production. The processes are characterized by simplicity and economic feasibility, allowing for large-scale manufacturing exceeding one kilogram .
The molecular formula of glasdegib maleate can be represented as CHNO and its molecular weight is approximately 373.45 g/mol. The structure consists of a piperidine ring connected to a benzonitrile moiety, which contributes to its biological activity.
Glasdegib maleate exhibits polymorphism, meaning it can exist in different crystalline forms that may affect its physical properties such as solubility and stability. Characterization techniques such as X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy are employed to analyze these forms .
The primary reaction involved in the formation of glasdegib maleate is the acid-base reaction between glasdegib free base and maleic acid. This reaction results in the formation of a stable salt that enhances the pharmacological properties of glasdegib.
Chemical Reaction Example:
The synthesis route emphasizes conditions that minimize degradation and ensure high yield. Thermal analyses such as differential scanning calorimetry and thermogravimetric analysis are used to evaluate the stability of the synthesized compound .
Glasdegib maleate functions primarily through inhibition of the Hedgehog signaling pathway. This pathway plays a significant role in regulating cell growth and differentiation; its dysregulation is often implicated in various cancers, including acute myeloid leukemia.
By blocking this signaling pathway, glasdegib maleate effectively reduces tumor cell proliferation and promotes apoptosis (programmed cell death). This mechanism has been validated through various preclinical studies demonstrating its efficacy against cancer cell lines .
Relevant analyses such as infrared spectroscopy and Raman spectroscopy provide insight into functional groups present in glasdegib maleate, aiding in its characterization .
Glasdegib maleate is primarily used in clinical settings for treating acute myeloid leukemia. Its role as a Hedgehog pathway inhibitor opens avenues for research into other malignancies where this pathway plays a critical role. Additionally, studies are ongoing to explore its potential applications in combination therapies with other anticancer agents to enhance therapeutic efficacy.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3